molecular formula C20H21FN2O5S B11348624 N-(1,3-benzodioxol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11348624
M. Wt: 420.5 g/mol
InChI Key: ZSMLBPWFQRIQLM-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzodioxole ring, a fluorophenyl group, and a methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzodioxole and fluorophenyl groups, and the final attachment of the methanesulfonyl moiety. Common reagents used in these reactions include piperidine, benzodioxole derivatives, fluorobenzene, and methanesulfonyl chloride. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine carboxamides, benzodioxole derivatives, and fluorophenyl-containing molecules. Examples include:

  • N-(2H-1,3-Benzodioxol-5-yl)-1-piperidinecarboxamide
  • 1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carboxamide

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C20H21FN2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21FN2O5S/c21-17-4-2-1-3-15(17)12-29(25,26)23-9-7-14(8-10-23)20(24)22-16-5-6-18-19(11-16)28-13-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,24)

InChI Key

ZSMLBPWFQRIQLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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